7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane
Description
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is a bispidine derivative characterized by a bicyclic framework with nitrogen atoms at positions 3 and 5. The benzyl group at position 7 and the tert-butoxycarbonyl (Boc) protecting group at position 3 modulate its chemical reactivity and biological interactions. This compound is synthesized through multi-step procedures involving acylation, hydrolysis, and protection/deprotection strategies, as seen in related bispidine derivatives . The rigid chair-chair conformation of the bicyclo[3.3.1]nonane scaffold enhances its stability and binding affinity for biological targets, such as nicotinic acetylcholine receptors (nAChRs) and dopamine transporters .
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17+ |
InChI Key |
JFLCCGFMLBSXBA-CALCHBBNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mannich Cyclocondensation Approach
The foundational method for constructing the 3,7-diazabicyclo[3.3.1]nonane scaffold is the Mannich cyclocondensation. This involves the condensation of a cyclic ketone (commonly a piperidone derivative), a primary amine, and formaldehyde under acidic or neutral conditions to form the bicyclic bispidine framework.
For example, 1-(3-ethoxypropyl)-4-oxopiperidine reacts with paraformaldehyde and an amine in the presence of acid to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones.
The reaction benefits from using conformationally homogeneous cyclic ketones to increase yield and selectivity.
The Mannich reaction is favored for its simplicity, convenience, and ability to introduce various substituents at the nitrogen atoms.
Double Mannich Reaction for N-Benzyl-N’-Boc Bispidinone
A specific and efficient route to the N-benzyl, N’-Boc protected bispidinone intermediate involves a double Mannich reaction starting from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde:
The reaction proceeds with these three components under controlled conditions to form N-benzyl-N’-tert-butoxycarbonyl-bispidinone.
The product is purified by flash chromatography.
This intermediate is crucial for subsequent reduction and functionalization steps.
Functional Group Transformations and Protection Strategies
Reduction of Carbonyl Functionalities
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to selectively protect the nitrogen at the 3-position.
Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
This protection facilitates selective subsequent functionalization and purification.
Amide Formation and Benzyl Substitution
Formation of Carboxamide Derivatives
The N-Boc-protected bispidine amine is converted to carboxamide derivatives by coupling with carboxylic acids using coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).
The reaction is generally performed in dichloromethane (CH2Cl2) at 0 °C to room temperature.
Flash chromatography is used to purify the products, with occasional repeated filtration or chromatography to remove dicyclohexylurea by-products.
Benzylation via Benzyl Chloroformate or Benzylamine
The benzyl group at the 7-position is introduced either by reaction of the bicyclic amine with benzyl chloroformate under basic conditions or by employing benzylamine in the initial Mannich reaction.
The benzylation reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.
Purification is achieved via recrystallization or chromatography.
Optimized Industrial Preparation Process
A patent describing an industrially feasible, reproducible, and solvent-efficient process for preparing 3,7-diazabicyclo[3.3.1]nonane derivatives including benzyl and Boc substituted analogs outlines the following key steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) | Reaction of dicarboxylic ester with amine to form piperidone intermediate | Performed in C2-C4 alcohols (ethanol, propanol, butanol), preferably branched C3 or C4 alcohols, cooled to 0–20 °C | Control of temperature and solvent choice critical for yield |
| (b) | Cyclization of piperidone with formaldehyde and amine | Conducted in C3-C4 alcohols, removal of water by azeotropic distillation | Reaction time 10–45 minutes for aldehyde addition |
| (c) | Purification and isolation | Flash chromatography or crystallization | Minimizes solvent use and maximizes yield |
The use of branched alcohols like butanol improves solubility and reaction kinetics.
The process achieves high yields with reproducibility suitable for scale-up.
Summary of Preparation Methods
Research Findings and Analysis
The bicyclic 3,7-diazabicyclo[3.3.1]nonane scaffold is synthetically accessible with high regio- and stereoselectivity via Mannich-type reactions.
Protective group strategies such as Boc protection are essential for selective functionalization and improved purification.
Amide coupling reactions are efficiently performed with carbodiimide-based reagents, yielding high-purity products.
Industrially optimized processes employ alcohol solvents and temperature control to maximize yield and minimize solvent use.
The benzyl group introduction is versatile, either via substitution in the Mannich reaction or post-synthetic benzylation.
Purification typically involves flash chromatography, with occasional multiple steps to remove by-products like dicyclohexylurea.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Benzyl bromide with potassium carbonate in acetonitrile under reflux.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced diazabicyclo[3.3.1]nonane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Coordination Chemistry
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are crucial for various catalytic processes and material science applications. The compound's structure allows for effective coordination with metal ions, enhancing the efficiency of catalysis in organic reactions.
Pharmaceutical Development
The compound has been investigated for its interaction with various receptors, making it a candidate for drug development:
- AMPA Receptor Modulation : It interacts with AMPA receptors in the central nervous system, influencing neurotransmission and potentially aiding in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. The unique binding site of this compound allows for distinct modulation compared to other known positive allosteric modulators (PAMs) .
- Nicotinic Acetylcholine Receptor Interaction : Modifications to this compound have shown enhanced affinity for specific nicotinic acetylcholine receptor subtypes (e.g., α4β2*), which are implicated in cognitive function and memory enhancement .
- Orexin Receptor Antagonism : Derivatives of this compound have been explored as non-peptide antagonists for orexin receptors (OX1 and OX2), which are associated with sleep regulation and anxiety disorders .
Industrial Applications
In addition to its biological applications, this compound has potential roles in industrial settings:
- Catalyst Role : In organic synthesis, it acts as a catalyst or activator due to its steric properties and basicity. This promotes various chemical reactions, making it valuable in the synthesis of complex organic molecules .
Case Study 1: Physical Activity Enhancement
A study investigated the effects of derivatives of this compound on physical performance in animal models. The results indicated that these derivatives significantly enhanced endurance during swimming and treadmill tests, suggesting potential applications in sports medicine .
Case Study 2: Orexin Receptor Antagonism
Research highlighted the potential of this compound as a non-peptide antagonist for orexin receptors (OX1 and OX2). These compounds may be useful in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety disorders .
Mechanism of Action
The mechanism of action of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Boc and Benzyl Groups : The Boc group in the target compound improves solubility compared to analogs with acyl or alkyl substituents, which may aggregate in aqueous environments .
- Conformational Rigidity : All analogs adopt a chair-chair conformation, critical for interactions with biological targets like nAChRs and 5-HT3 receptors .
Key Observations :
Key Observations :
- Solubility : Boc protection significantly improves aqueous solubility relative to benzoyl or imidazolylpropyl analogs .
Biological Activity
7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound notable for its interactions with nicotinic acetylcholine receptors (nAChRs). Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent, contributes to its pharmacological properties. This article delves into its biological activity, focusing on its receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₆N₂O₃, which indicates a complex bicyclic structure. The compound's design allows for selective interactions with various biological targets, particularly nAChRs, making it a candidate for drug development aimed at neurological disorders .
The primary mechanism by which this compound exerts its effects involves binding to nAChRs. This interaction can modulate receptor activity, influencing neurotransmitter release and neuronal excitability. Studies have shown that derivatives of this compound can exhibit varying affinities for different nAChR subtypes, which is crucial for developing selective ligands .
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound interacts specifically with nAChR subtypes such as α4β2 and α3β4. The compound has demonstrated high affinity for α4β2* receptors (K_i = 45 nM), suggesting its potential as a therapeutic agent in treating conditions like Alzheimer's disease and schizophrenia .
Case Studies
- Antiviral Properties : A study highlighted the use of amino-acid conjugates derived from the diazabicyclo scaffold against Japanese Encephalitis Virus (JEV). These conjugates exhibited significant antiviral activity, indicating that modifications to the diazabicyclo structure could enhance therapeutic efficacy against viral infections .
- Neuropharmacological Effects : In another investigation, derivatives of the diazabicyclo scaffold were tested for their effects on neurotransmitter release in neuronal cultures. The results indicated that certain modifications could lead to enhanced receptor activation and subsequent neurotransmitter modulation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and structural features of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane | Similar bicyclic core | Variations in functional groups affect biological activity |
| N-benzyl-N'-Boc-bispidine | Similar core but different substituents | Focused on enhancing selectivity for nAChR subtypes |
| 7-Oxo-9-oxa-3-azabicyclo nonane | Contains an oxygen atom instead of nitrogen | Alters interaction profile with nAChRs |
This comparative analysis underscores the unique properties of this compound relative to its analogs.
Q & A
Q. What are the key synthetic pathways for 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane, and how can reaction conditions be optimized?
The compound is typically synthesized via Mannich cyclocondensation followed by Wolff-Kishner reduction of intermediate ketones . Optimizing reaction conditions (e.g., temperature, solvent, and catalyst) is critical. For instance, using tert-butyloxycarbonyl (Boc) protection on nitrogen ensures regioselectivity during functionalization, while chromatography (CH₂Cl₂/MeOH gradients) and salt formation (e.g., fumaric acid) improve purity . Automated systems in continuous flow reactors enhance scalability and reproducibility .
Q. Which spectroscopic methods are most reliable for characterizing the structure of this compound?
Structural confirmation relies on ¹H/¹³C NMR to identify bicyclic chair-chair conformations and substituent positions . LC/ESI-MS validates purity (>99.9%), while IR spectroscopy confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) . For advanced analysis, X-ray crystallography resolves supramolecular features, such as hydrogen-bonding interactions in crystal lattices .
Q. How does the Boc protection strategy influence the compound’s reactivity in downstream modifications?
The Boc group stabilizes the nitrogen atoms during synthesis, preventing undesired side reactions. Deprotection with anhydrous ZnBr₂ or HCl yields free amines for further functionalization (e.g., coupling with aryl carboxylic acids) . Retention of stereochemical integrity during Boc removal is confirmed via NMR coupling constants .
Advanced Research Questions
Q. What role does the bicyclic scaffold play in modulating biological targets, such as nicotinic acetylcholine receptors?
The 3,7-diazabicyclo[3.3.1]nonane core provides rigidity, enabling selective interactions with receptor subtypes. For example, fumarate salts of derivatives (e.g., 28F, 29F) exhibit subtype-specific binding to α4β2 nicotinic receptors, attributed to spatial alignment of aryl ketone substituents . Conformational studies (via NOESY NMR) correlate chair-chair dynamics with binding affinity .
Q. How do substituents at the 3- and 7-positions affect the compound’s basicity and pharmacological activity?
Substituents like benzyl or pyridyl groups alter pKa values by up to 13 orders of magnitude in acetonitrile, as shown by spectrophotometric titration and DFT calculations (PCM-B3LYP/6-31+G(d)) . Increased basicity enhances membrane permeability, while electron-withdrawing groups (e.g., Cl, Br) improve receptor-binding kinetics . Structure-activity relationship (SAR) studies highlight the importance of aromatic moieties in analgesic and anticancer activity .
Q. What experimental strategies resolve contradictions in conformational data between solution and solid-state studies?
Discrepancies arise from solvent-dependent conformational flexibility. For example, ¹H NMR in CDCl₃ may indicate dynamic chair-chair interconversion, while X-ray crystallography reveals locked conformations in crystals . Molecular dynamics simulations (e.g., AMBER) bridge these findings, showing how solvation stabilizes specific conformers .
Q. How can synthetic byproducts or diastereomers be minimized during scale-up?
Byproducts often stem from incomplete Boc deprotection or racemization. Strategies include:
- Temperature control : Maintaining ≤0°C during acyl chloride couplings .
- Chiral chromatography : Resolving diastereomers using CHIRALPAK® columns .
- Crystallization : Selective precipitation of fumarate salts removes impurities .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
Low yields (e.g., 44–63% for 29F ) arise from steric hindrance during cyclization. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% . Alternatively, flow chemistry minimizes intermediate degradation .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH-dependent stability assays : Monitor Boc group hydrolysis in PBS (pH 7.4) via HPLC .
- Metabolic studies : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Thermogravimetric analysis (TGA) : Determine thermal stability for storage optimization .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across analogs?
Contradictions may reflect substituent electronic effects or assay variability. For example, 3-benzyl analogs show higher orexin receptor antagonism than 3-cyclopropyl derivatives due to enhanced lipophilicity . Normalize data using internal controls (e.g., tramal for analgesic activity ) and apply multivariate analysis to isolate structural contributors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
